2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a combination of several functional groups, including a methoxy group, a phenyl ring, a thiazole ring, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and triazole rings, followed by their coupling with the benzamide moiety. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups using reagents like sodium methoxide or halogens
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, halogens
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: Similar structure with a bromo group instead of a methoxy group.
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide: Contains similar thiazole and triazole rings
Uniqueness
2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H20N6O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-methoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C22H20N6O3S2/c1-31-17-10-6-5-9-16(17)20(30)24-13-18-26-27-22(28(18)15-7-3-2-4-8-15)33-14-19(29)25-21-23-11-12-32-21/h2-12H,13-14H2,1H3,(H,24,30)(H,23,25,29) |
InChI Key |
IALWPFWMDJRLBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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